Quaternium-22 chemical structure and properties
Quaternium-22 chemical structure and properties
Introduction
Quaternium-22 is a quaternary ammonium salt extensively utilized in the cosmetics and personal care industries.[1] It functions primarily as a film former, hair conditioning agent, and antistatic agent.[1][2] Its cationic nature allows for strong substantivity to the negatively charged surfaces of hair and skin, imparting a range of desirable properties such as improved combability, reduced static electricity, and enhanced sheen.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Quaternium-22, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Quaternium-22 is a complex quaternary ammonium compound that incorporates a carbohydrate moiety.[1] Its chemical structure is characterized by a positively charged tetra-substituted nitrogen atom.[1]
IUPAC Name: 2-hydroxyethyl-dimethyl-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propyl]azanium chloride[4]
SMILES Notation: C--INVALID-LINK--(CCCNC(=O)--INVALID-LINK--O)O)O">C@@HO)CCO.[Cl-]
Chemical Formula: C13H29ClN2O7[4]
Physicochemical and Toxicological Properties
Quaternium-22 is typically supplied as a 60% solids solution in water.[1][2] It is a clear, light amber liquid with the following specifications.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 360.83 g/mol | [4] |
| Physical State | Clear, light amber liquid (as a 60% aqueous solution) | [2] |
| pH (60% solution) | 4.0 - 5.0 | [2] |
| Specific Gravity (at 25°C) | 1.170 - 1.210 | [2] |
| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [2] |
Toxicological Data
| Test | Species | Dosage/Concentration | Result | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | 64.0 cc/kg (6.0% solids) | Non-toxic, LD50 not achieved at the highest dose tested. | [2] |
| 28-Day Dermal Toxicity | Rabbit | 0.5% | Slight irritant. No other adverse reactions were found. | [2] |
| Ocular Irritation | Rabbit | 8.5% | Minimal conjunctival irritation. | [2] |
| Ocular Irritation | Rabbit | 6.0% | No ocular reactions observed. | [2] |
| Mutagenicity (Ames Test) | - | - | No evidence of mutagenesis. | [2] |
| Skin Sensitization | Guinea Pig | 6% (intracutaneous injections) | Did not produce sensitization. | [2] |
Mechanism of Action
The primary mechanism of action of Quaternium-22 is based on electrostatic interaction. Hair and skin surfaces carry a net negative charge due to the presence of amino acid residues in keratin. As a cationic molecule, Quaternium-22 is attracted to these surfaces and forms a thin, smooth film. This film neutralizes the negative charges, thereby reducing static electricity and "fly-aways". It also provides lubrication, which aids in detangling and improves the texture of the hair.
Figure 1: Physicochemical interaction of Quaternium-22 with the hair shaft.
Experimental Protocols
Analysis of Impurities via Gas Chromatography
A gas chromatographic method is employed for the identification and quantification of impurities in Quaternium-22, specifically 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[2]
Methodology:
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Sample Preparation: A known weight of the Quaternium-22 sample is dissolved in a suitable solvent. An internal standard is added for quantification.
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis is used.
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Chromatographic Conditions:
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Injector Temperature: Set to ensure volatilization of the sample without degradation.
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Oven Temperature Program: A temperature gradient is used to separate the impurities from the solvent and other components.
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Carrier Gas: Helium or nitrogen at a constant flow rate.
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Detector Temperature: Set higher than the final oven temperature to prevent condensation.
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Quantification: The peak areas of the impurities are compared to the peak area of the internal standard and calibrated against standard solutions of known concentrations.
Figure 2: Workflow for impurity analysis of Quaternium-22 by Gas Chromatography.
Dermal Toxicity Study in Rabbits (28-Day)
This study evaluates the potential for skin irritation and systemic toxicity from repeated dermal exposure to Quaternium-22.[2]
Methodology:
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Test Animals: Healthy, young adult albino rabbits are used.
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Test Substance Preparation: Quaternium-22 is diluted to the desired concentration (e.g., 0.5%) in a suitable vehicle, typically purified water.[2]
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Application: A specific area on the back of each rabbit is clipped free of hair. The test substance is applied daily to the intact or abraded skin for 28 days. The site may be covered with an occlusive patch.
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Observations: The application site is observed daily for signs of erythema (redness) and edema (swelling), which are scored according to a standardized scale (e.g., Draize scale). The animals are also monitored for any signs of systemic toxicity, including changes in body weight, food consumption, and overall health.
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Pathology: At the end of the study, a full necropsy is performed, and selected organs are examined histopathologically.
Ocular Irritation Study in Rabbits
This test assesses the potential of a substance to cause injury to the eye.[2]
Methodology:
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Test Animals: Albino rabbits are used due to their large, unpigmented irises, which facilitate observation.
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Test Substance Instillation: A small volume (typically 0.1 mL) of the test substance (e.g., 6.0% or 8.5% Quaternium-22 solution) is instilled into the conjunctival sac of one eye of each rabbit.[2] The other eye serves as a control.
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Observations: The eyes are examined for signs of irritation, including redness, swelling, and discharge of the conjunctiva; opacity and ulceration of the cornea; and inflammation of the iris. Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
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Scoring: The observed effects are scored using a standardized system to determine the overall level of irritation.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Quaternium-22 and concluded that it is safe for use in cosmetic products at concentrations up to 5% solids.[1] Due to the presence of impurities from the manufacturing process, the CIR Expert Panel recommended limits for 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH) in the finished cosmetic product of 0.2% and 0.008%, respectively.[1]
There is a concern that Quaternium-22 may act as a nitrosating agent, potentially leading to the formation of carcinogenic nitrosamines.[5] Nitrosamines can be formed when a nitrosating agent reacts with a secondary or tertiary amine under certain conditions.
Figure 3: Logical relationship of Quaternium-22 synthesis, impurities, and potential for nitrosamine formation.
Conclusion
Quaternium-22 is a well-characterized cationic polymer with a strong safety profile for its intended use in cosmetic and personal care products. Its primary functions as a conditioning, antistatic, and film-forming agent are directly related to its molecular structure and cationic charge. The provided quantitative data and experimental protocols offer a robust framework for researchers and formulation scientists to understand and utilize this versatile ingredient effectively and safely. Adherence to recommended concentration limits and monitoring for potential impurities are critical for ensuring product safety.
